

# Vornorexant: A Comprehensive Pharmacological Profile

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## Compound of Interest

Compound Name: Vornorexant

Cat. No.: B12412035

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Vornorexant**, also known as TS-142 or ORN0829, is a novel, potent, and selective dual orexin receptor antagonist (DORA) under development for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, **Vornorexant** modulates the overactive arousal pathways implicated in insomnia, thereby promoting sleep onset and maintenance.<sup>[1][2]</sup> This technical guide provides a detailed overview of the pharmacological profile of **Vornorexant**, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in its evaluation.

## Mechanism of Action

**Vornorexant** functions as a competitive antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors.<sup>[1][2]</sup> The orexin system is a key regulator of wakefulness, and its blockade is a well-established therapeutic strategy for insomnia.<sup>[1]</sup> **Vornorexant** exhibits high affinity for both human orexin receptors, potently inhibiting their activation by endogenous orexin peptides.

## Pharmacodynamics

Preclinical studies in rats have demonstrated that **Vornorexant** effectively promotes sleep. Oral administration of **Vornorexant** has been shown to reduce sleep onset latency and increase total sleep time in a dose-dependent manner. Polysomnography studies in rats revealed that **Vornorexant** significantly increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

Clinical studies in healthy Japanese participants have corroborated these sleep-promoting effects. Pharmacodynamic assessments using the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigilance Task (PVT) showed dose-dependent increases in sleepiness-related outcomes at 1 and 4 hours post-dose, with no significant next-day residual effects. Phase 2 and 3 clinical trials in patients with insomnia have confirmed the efficacy of **Vornorexant** in improving both objective and subjective sleep parameters, including latency to persistent sleep (LPS), wake after sleep onset (WASO), and subjective sleep latency and efficiency.

## Pharmacokinetics

**Vornorexant** is characterized by rapid absorption and elimination. Following oral administration in humans under fasting conditions, the time to maximum plasma concentration (T<sub>max</sub>) ranges from 0.5 to 3.0 hours. The elimination half-life is relatively short, ranging from 1.32 to 3.25 hours, which is consistent with its design to minimize next-day residual effects. The area under the plasma concentration-time curve (AUC) of **Vornorexant** increases proportionally with the dose.

Preclinical studies in rats and dogs also show rapid absorption and elimination. The main clearance mechanism for **Vornorexant** is metabolism through multiple oxidative pathways. While several metabolites have been identified, the unchanged form of **Vornorexant** is the major circulating component in dogs and is considered to be the primary contributor to its pharmacological efficacy.

## Clinical Efficacy and Safety

Phase 3 clinical trials in Japanese patients with insomnia have demonstrated that **Vornorexant** at doses of 5 mg and 10 mg significantly improves subjective sleep latency and sleep efficiency compared to placebo. The most common adverse event reported was somnolence. Importantly, no serious adverse events such as cataplexy, falls, or excessive daytime sleepiness were

observed. Furthermore, there was no evidence of withdrawal symptoms or rebound insomnia upon discontinuation of the drug.

## Data Presentation

**Table 1: In Vitro Receptor Binding and Functional Activity of Vornorexant**

Parameter	Human OX1R	Human OX2R	Reference
IC50 (nM)	1.05	1.27	

**Table 2: Pharmacokinetic Parameters of Vornorexant in Humans (Single Dose, Fasting)**

Dose	Tmax (h)	t1/2 (h)	AUC (ng·h/mL)	Reference
1-30 mg	0.500 - 3.00	1.32 - 3.25	Dose-proportional	

**Table 3: Summary of Vornorexant Phase 3 Clinical Trial Efficacy Data in Insomnia Patients**

Endpoint (vs. Placebo)	Vornorexant 5 mg	Vornorexant 10 mg	Reference
Change in Subjective Sleep Latency (min)	-10.6	-10.1	
Change in Subjective Sleep Efficiency (%)	+3.41	+2.94	

## Experimental Protocols

### In Vitro Orexin Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonist activity of **Vornorexant** at human orexin 1 and 2 receptors.

#### Methodology:

- **Cell Lines:** Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).
- **Binding Assay:** A competitive radioligand binding assay is performed. Membranes prepared from the hOX1R or hOX2R expressing CHO cells are incubated with a specific radioligand (e.g., [3H]-EMPA for OX2R) and varying concentrations of **Vornorexant**. The amount of radioactivity bound to the membranes is measured to determine the concentration of **Vornorexant** required to inhibit 50% of the radioligand binding (IC<sub>50</sub>).
- **Functional Assay (Intracellular Calcium Mobilization):** The antagonist activity of **Vornorexant** is assessed by measuring its ability to inhibit orexin-A-induced intracellular calcium mobilization. The hOX1R or hOX2R expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are then pre-incubated with different concentrations of **Vornorexant** before being stimulated with a fixed concentration of orexin-A. The change in fluorescence, indicative of intracellular calcium levels, is measured using a fluorescence imaging plate reader (FLIPR). The IC<sub>50</sub> value is calculated as the concentration of **Vornorexant** that causes a 50% inhibition of the orexin-A-induced calcium response.

## In Vivo Polysomnography in Rats

**Objective:** To evaluate the sleep-promoting effects of **Vornorexant** in an animal model.

#### Methodology:

- **Animals:** Male Sprague-Dawley or Wistar rats are used.
- **Surgical Implantation:** Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.
- **Acclimation:** Following a recovery period, the animals are acclimated to the recording chambers and tethered to the recording system.
- **Drug Administration:** **Vornorexant** or vehicle is administered orally at the beginning of the dark phase (the active period for nocturnal animals).

- **Data Recording and Analysis:** EEG and EMG signals are continuously recorded for a defined period (e.g., 6-24 hours). The sleep-wake stages (wakefulness, NREM sleep, REM sleep) are scored manually or automatically based on the EEG and EMG characteristics. Key parameters such as sleep latency, total sleep time, and the duration of each sleep stage are quantified and compared between the **Vornorexant** and vehicle-treated groups.

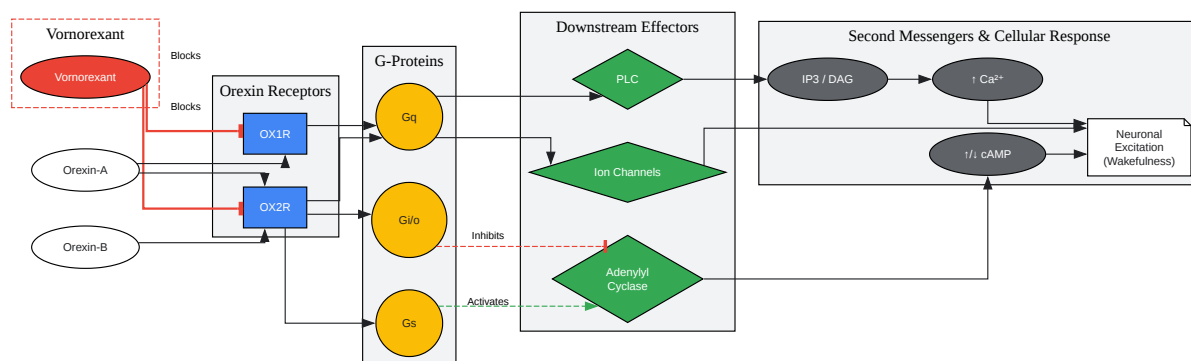
## Rotarod Test in Rats

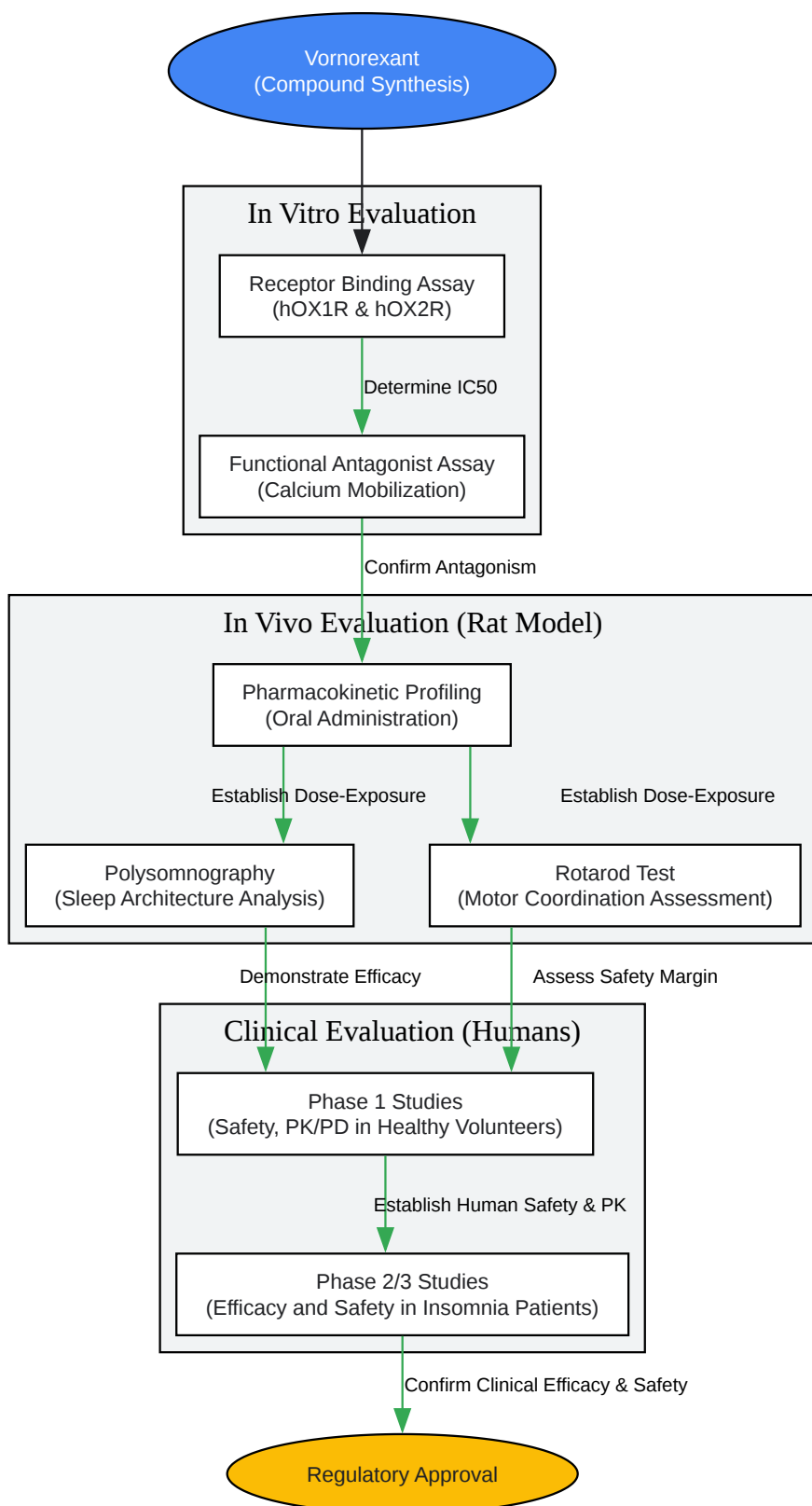
**Objective:** To assess the potential of **Vornorexant** to cause motor impairment, a common side effect of hypnotic drugs.

**Methodology:**

- **Apparatus:** An accelerating rotarod apparatus is used.
- **Animals:** Male Sprague-Dawley rats are used.
- **Training:** Prior to the test day, rats are trained to stay on the rotating rod for a set duration.
- **Test Procedure:** On the test day, a baseline latency to fall from the rotarod is measured for each rat. Subsequently, the rats are orally administered **Vornorexant**, a positive control (e.g., a benzodiazepine), or vehicle. At various time points after dosing, the rats are placed back on the accelerating rotarod, and the latency to fall is recorded. A decrease in the latency to fall compared to the vehicle group indicates motor impairment.

## Mandatory Visualization





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## References

- 1. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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